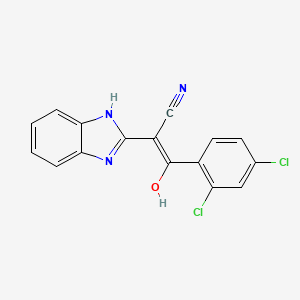![molecular formula C14H21N3O4S B10877243 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877243.png)
1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(Butan-2-yl)-4-[(4-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-nitrobenzenesulfonic acid and piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and sulfonyl groups may play a role in binding to specific sites on the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-[(4-aminophenyl)sulfonyl]piperazine: A reduced form with an amino group instead of a nitro group.
1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine: A derivative with a methyl group instead of a nitro group.
1-(Butan-2-yl)-4-[(4-chlorophenyl)sulfonyl]piperazine: A derivative with a chloro group instead of a nitro group.
Uniqueness
1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the butan-2-yl and 4-nitrophenylsulfonyl groups, which may confer specific chemical and biological properties not found in other piperazine derivatives.
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
1-butan-2-yl-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-6-4-13(5-7-14)17(18)19/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
CBVWFALMLFYWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877172.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide](/img/structure/B10877173.png)
![10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B10877186.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![(3,5-Dimethoxy-phenyl)-[4-(propane-1-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B10877194.png)
![5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10877196.png)
![N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877200.png)

![methyl [(4Z)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877218.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide](/img/structure/B10877232.png)

![N,N-diethyl-2-[4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]ethanamine](/img/structure/B10877245.png)
![5,6-dimethyl-3-(2-methylpropyl)-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877259.png)
